6-Ethoxy-2-methylpyrimidine-4(1H)-thione
Description
6-Ethoxy-2-methylpyrimidine-4(1H)-thione is a pyrimidine-thione derivative characterized by an ethoxy group at position 6, a methyl group at position 2, and a thione (-S) moiety at position 2. Pyrimidine-thiones are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, making this class of compounds significant in medicinal chemistry .
Properties
CAS No. |
119224-79-2 |
|---|---|
Molecular Formula |
C7H10N2OS |
Molecular Weight |
170.23 g/mol |
IUPAC Name |
6-ethoxy-2-methyl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C7H10N2OS/c1-3-10-6-4-7(11)9-5(2)8-6/h4H,3H2,1-2H3,(H,8,9,11) |
InChI Key |
AHJZOYKDHHLRNH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=S)N=C(N1)C |
Canonical SMILES |
CCOC1=CC(=S)N=C(N1)C |
Synonyms |
4(1H)-Pyrimidinethione, 6-ethoxy-2-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Ethoxy vs.
- Adamantane Moieties : Bulky adamantyl groups (e.g., in compound IIb) significantly boost cytotoxic activity, likely due to enhanced target binding or stability .
- Aryl Substitutions: Electron-withdrawing groups (e.g., -NO₂ in compound IIg) reduce activity (IC₅₀ = 16.04 μg/mL) compared to electron-donating groups (e.g., -CH₃ in IIb, IC₅₀ = 1.03 μg/mL) .
Key Observations :
Key Observations :
- Anticancer Potency: Adamantane-containing derivatives (e.g., IIb) show superior cytotoxicity compared to non-bulky analogs, emphasizing the role of steric effects .
- Structural Flexibility : Pyrimidine-thiones with extended conjugation (e.g., chromene-substituted derivatives) exhibit enhanced DNA interaction .
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